![molecular formula C10H5BrFNO2 B1290974 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole-2,5-dione CAS No. 893614-85-2](/img/structure/B1290974.png)
1-(4-Bromo-2-fluorophenyl)-1H-pyrrole-2,5-dione
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Overview
Description
1-(4-Bromo-2-fluorophenyl)-1H-pyrrole-2,5-dione is a derivative of pyrrole-2,5-dione, a heterocyclic compound that has been extensively studied due to its interesting chemical properties and potential applications in various fields, including medicinal chemistry and materials science. Although the specific compound is not directly mentioned in the provided papers, the related research gives insight into the broader class of compounds and their characteristics.
Synthesis Analysis
The synthesis of related pyrrole-2,5-dione derivatives often involves multi-step reactions, starting from simple precursors such as pyridin-4-ol or various anilines. For instance, the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, a compound with a similar bromo-fluorophenyl substitution pattern, was achieved through nitration, chlorination, N-alkylation, reduction, and condensation steps . This suggests that the synthesis of 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole-2,5-dione could also involve halogenation, nitration, and other functional group transformations.
Molecular Structure Analysis
The molecular structure of pyrrole-2,5-dione derivatives is characterized by the presence of a pyrrole ring fused with a dione moiety. The substitution of the pyrrole ring with various groups, such as bromo- or fluoro-phenyl, can significantly influence the electronic properties of the molecule. For example, the introduction of electron-withdrawing groups like bromine and fluorine can enhance the compound's ability to act as an electron acceptor, which is beneficial in applications like polymer solar cells .
Chemical Reactions Analysis
Pyrrole-2,5-dione derivatives participate in various chemical reactions, including those that lead to the formation of polymers and other complex molecules. The presence of reactive sites on the pyrrole ring, such as the nitrogen atom and the carbonyl groups, allows for further functionalization. For example, the tetraaryl-, pentaaryl-, and hexaaryl-1,4-dihydropyrrolo[3,2-b]pyrroles were synthesized through reactions involving aromatic aldehydes, aromatic amines, and butane-2,3-dione, followed by direct arylation .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole-2,5-dione derivatives are influenced by their molecular structure and the nature of their substituents. Solubility studies of a related compound, 1-(2-bromo-phenyl)-pyrrole-2,5-dione, in various solvents showed that solubility increases with temperature and varies significantly depending on the solvent, with the highest solubility observed in polar aprotic solvents like DMF, NMP, and DMSO . This information can be useful in predicting the solubility behavior of 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole-2,5-dione. Additionally, the presence of halogen substituents can lead to interesting interactions, such as π-π stacking, as observed in the crystal structure of a related quinoline-dione derivative .
Scientific Research Applications
Glycolic Acid Oxidase Inhibition
Research by Rooney et al. (1983) focused on derivatives of 3-hydroxy-1H-pyrrole-2,5-dione as inhibitors of glycolic acid oxidase (GAO), with compounds showing potent inhibition of porcine liver GAO in vitro. This study highlighted the significance of lipophilic substituents for enzyme inhibition, pointing towards potential therapeutic applications in conditions where GAO activity is implicated, such as hyperoxaluria (Rooney et al., 1983).
Luminescent Polymers
Zhang and Tieke (2008) synthesized polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit, showcasing strong fluorescence and potential for optoelectronic applications. The study demonstrates how structural modifications can influence the optical and electrochemical properties of polymers, making them suitable for use in devices like organic light-emitting diodes (OLEDs) and photovoltaic cells (Zhang & Tieke, 2008).
Corrosion Inhibition
A study by Zarrouk et al. (2015) on 1H-pyrrole-2,5-dione derivatives found them to be effective corrosion inhibitors for carbon steel in hydrochloric acid, suggesting applications in industrial corrosion protection. The derivatives showed inhibition efficiency that increased with concentration, underlining their potential for safeguarding metal surfaces in acidic environments (Zarrouk et al., 2015).
Anti-HIV-1 Activity
Research on novel 3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione derivatives by Liu et al. (2016) showed promising anti-HIV-1 activities. This work highlights the potential of structurally related compounds in the development of new therapeutic agents for HIV-1 treatment (Liu et al., 2016).
Solubility and Solvent Effects
A study by Li et al. (2019) on the solubility of 1-(2-bromo-phenyl)-pyrrole-2,5-dione across various solvents at different temperatures provides valuable data for the formulation of pharmaceuticals and fine chemicals, helping in the design of processes where solubility plays a critical role (Li et al., 2019).
Mechanism of Action
Target of Action
A compound with a similar structure, (2-{[(4-bromo-2-fluorobenzyl)amino]carbonyl}-5-chlorophenoxy)acetic acid, is known to target aldose reductase . Aldose reductase is an enzyme involved in glucose metabolism and is a key player in the development of complications in diabetes.
Mode of Action
Compounds that target aldose reductase typically inhibit the enzyme, preventing it from converting glucose into sorbitol . This can help to prevent the accumulation of sorbitol, which can cause cellular damage.
Biochemical Pathways
Inhibition of aldose reductase would primarily affect the polyol pathway, a secondary route of glucose metabolism . By inhibiting Aldose reductase, the conversion of glucose to sorbitol is reduced, potentially mitigating the harmful effects of sorbitol accumulation in cells.
Result of Action
If it acts similarly to other aldose reductase inhibitors, it may help to prevent the accumulation of sorbitol in cells, potentially reducing cellular damage and the development of complications in conditions like diabetes .
properties
IUPAC Name |
1-(4-bromo-2-fluorophenyl)pyrrole-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrFNO2/c11-6-1-2-8(7(12)5-6)13-9(14)3-4-10(13)15/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVMHIFRABEFJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)N2C(=O)C=CC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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